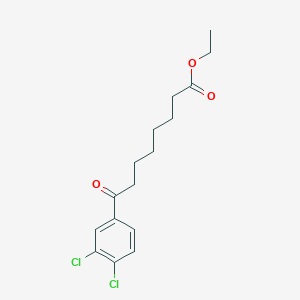

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate

CAS No.: 898776-80-2

Cat. No.: VC2303218

Molecular Formula: C16H20Cl2O3

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898776-80-2 |

|---|---|

| Molecular Formula | C16H20Cl2O3 |

| Molecular Weight | 331.2 g/mol |

| IUPAC Name | ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate |

| Standard InChI | InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3 |

| Standard InChI Key | WQGSYFLJJZAOPU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl |

Introduction

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate is an organic compound belonging to the class of esters. It is characterized by an ethyl ester group attached to an 8-oxooctanoate chain, which is further substituted with a 3,4-dichlorophenyl group. This compound is of interest in various fields due to its potential biological activities and chemical properties.

Synthesis Methods

The synthesis of Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of a suitable catalyst. The introduction of the 3,4-dichlorophenyl group can be achieved through a Friedel-Crafts acylation reaction, where 3,4-dichlorobenzoyl chloride reacts with the ester in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Applications

In industrial settings, the production of such compounds often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability. Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate could potentially be used in various applications, including pharmaceuticals and agrochemicals, due to its chemical reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume